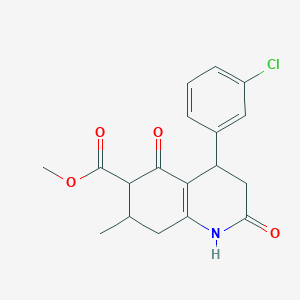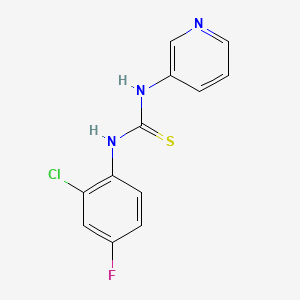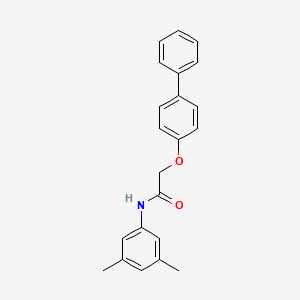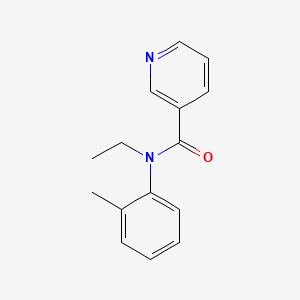
methyl 4-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-6-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline derivatives involves multi-step chemical processes, utilizing various starting materials and conditions to achieve the desired product. For example, Bänziger et al. (2000) detailed a large-scale synthesis approach for a racemic octahydrobenzo[g]quinoline derivative, highlighting the use of dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials, followed by hydrogenation, Birch reduction, and acidic cyclization to achieve high yields (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000). Another example includes the one-pot synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo pyrano pyrimidine-3-carboxylate derivatives catalyzed by L-proline, demonstrating the efficiency and green approach of the method (Yadav, K. Lim, Jong Su Kim, & Y. Jeong, 2021).
Molecular Structure Analysis
The molecular structure and crystallography of chlorophenyl quinoline derivatives have been extensively studied. Novoa de Armas et al. (2000) provided a comprehensive analysis of the crystal structure and molecular modeling of a methyl dihydropyridine derivative, revealing detailed structural characteristics and intermolecular interactions (Novoa de Armas et al., 2000). Similar structural analyses have been conducted by Wazzan, Al-Qurashi, & Faidallah (2016) through DFT and TD-DFT/PCM calculations, offering insights into the spectroscopic characterization and molecular properties of chlorophenyl quinoline derivatives (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of chlorophenyl quinoline derivatives have been explored in various studies. For instance, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents by Jaso et al. (2005) highlights the influence of substituents on the quinoxaline nucleus on the in vitro activity, demonstrating the compound's potential medicinal applications (Jaso, Zarranz, Aldana, & Monge, 2005).
属性
IUPAC Name |
methyl 4-(3-chlorophenyl)-7-methyl-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-9-6-13-16(17(22)15(9)18(23)24-2)12(8-14(21)20-13)10-4-3-5-11(19)7-10/h3-5,7,9,12,15H,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBTHAUHPMWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(CC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5605084.png)
![9-[4-(2-aminoethyl)benzyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5605088.png)
![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-7-oxo-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5605096.png)
![7-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5605110.png)
![2-{1-[(3S)-1-benzyl-3-piperidinyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5605117.png)
![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5605124.png)



![N-(tert-butyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5605153.png)

![3-[(3-methoxybenzylidene)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B5605159.png)
![3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-ethylphenyl)piperidine-1-carboxamide](/img/structure/B5605173.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-{[2-(propylamino)pyrimidin-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B5605183.png)